

# Comparative genomics of different Angelica species for biosynthetic pathway elucidation

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## Comparative Genomics of Angelica Species: A Guide to Elucidating Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

The genus *Angelica* comprises a diverse group of medicinal plants renowned for their rich secondary metabolites, which hold significant therapeutic potential. The biosynthesis of these bioactive compounds, including coumarins, furanocoumarins, and terpenoids, is a focal point of research for drug discovery and development. This guide provides a comparative overview of the genomic and transcriptomic approaches used to elucidate these complex biosynthetic pathways in different *Angelica* species, supported by experimental data and detailed methodologies.

### Genomic Features of Key Angelica Species

Recent advances in sequencing technologies have enabled the assembly of high-quality reference genomes for several medicinally important *Angelica* species. These genomic resources are invaluable for identifying genes and gene families involved in the production of therapeutic compounds. A comparative summary of the genomic features of *Angelica sinensis* and its close relatives is presented below.

Feature	Angelica sinensis (var. Qinggui1)	Angelica sinensis (var. Gansu)
Genome Size	2.16 Gb	2.37 Gb[1][2]
Sequencing Technology	PacBio, Hi-C	PacBio, Hi-C[1][2]
Contig N50	4.96 Mb[3][4][5]	-
Scaffold N50	198.27 Mb[3][4][5]	-
Number of Pseudochromosomes	-	11[1][2]
Predicted Protein-Coding Genes	-	43,202[1][2]

Table 1: Comparison of Genomic Features of Angelica sinensis Varieties. This table summarizes key genomic statistics from two sequenced varieties of Angelica sinensis, highlighting the use of long-read and chromosome conformation capture technologies to achieve chromosome-level assemblies.

## Elucidation of Biosynthetic Pathways

Comparative genomics and transcriptomics have been instrumental in identifying the enzymatic machinery responsible for the synthesis of key bioactive molecules in Angelica.

## Coumarin and Furanocoumarin Biosynthesis in Angelica sinensis

The biosynthesis of coumarins, a major class of bioactive compounds in *A. sinensis*, has been significantly clarified through genomic and multiomic analyses.[1][3] These studies have identified key gene families and regulatory factors involved in the phenylpropanoid pathway, which serves as the precursor for simple coumarins.

Furthermore, the intricate steps leading to the formation of the furanocoumarin core skeleton have been dissected. This involves the sequential action of three types of enzymes: a p-coumaroyl CoA 2'-hydroxylase (C2'H), UbiA prenyltransferases (PT), and cytochrome P450 (CYP736 subfamily) cyclases.[6] The characterization of these enzymes provides a molecular

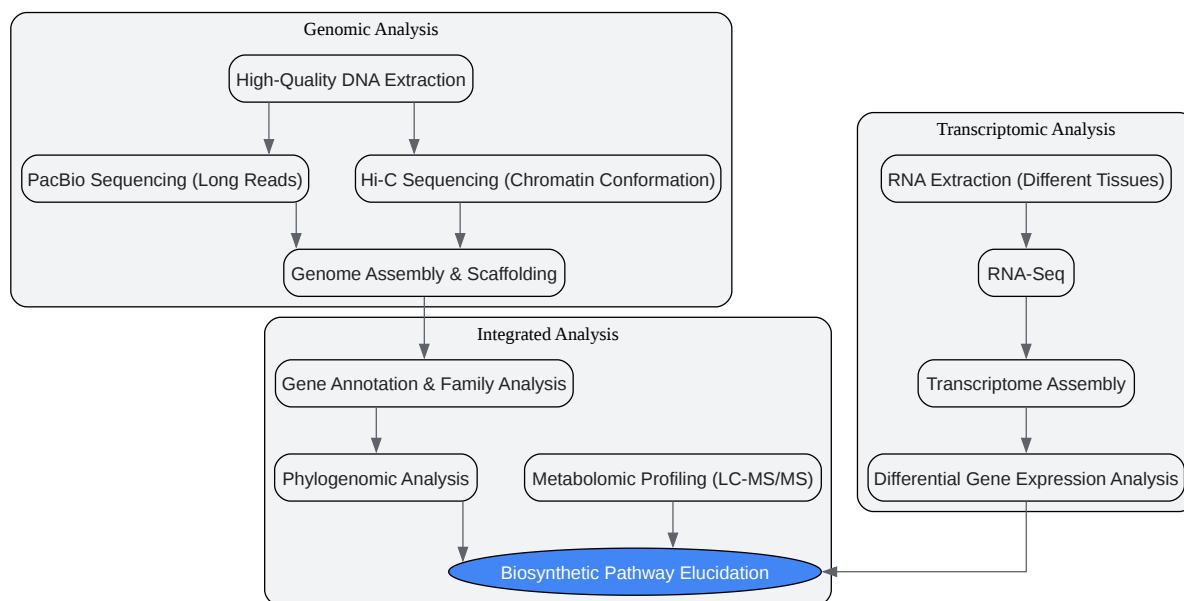
roadmap for understanding and potentially engineering the production of these valuable compounds.[6]

## Terpenoid Biosynthesis in *Angelica archangelica*

*Angelica archangelica* is distinguished by its rich and diverse profile of terpenoid volatiles. Transcriptome analysis of different organs, including leaves, roots, and seeds, has led to the identification of numerous terpene synthase (TPS) genes.[7] Phylogenetic and in vivo functional analyses have classified these TPSs into mono-, sesqui-, and di-terpene synthases, linking them to the production of specific terpenoids like  $\beta$ -phellandrene,  $\alpha$ -pinene, and  $\beta$ -myrcene.[7][8] This research highlights the role of a diverse TPS gene family in generating the chemodiversity observed in this species.[7]

## Experimental Protocols and Workflows

The successful elucidation of biosynthetic pathways in *Angelica* species relies on a combination of cutting-edge experimental techniques. A generalized workflow is depicted below, followed by detailed protocols for key experimental stages.



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Figure 1: Generalized workflow for biosynthetic pathway elucidation. This diagram illustrates the key stages from nucleic acid extraction to the final elucidation of biosynthetic pathways, integrating genomic, transcriptomic, and metabolomic data.

## Detailed Methodologies

### 1. High-Molecular-Weight DNA Extraction and Sequencing:

- **Plant Material:** Fresh, young leaves are typically used to minimize polysaccharide and secondary metabolite contamination.
- **Extraction:** A modified CTAB (cetyltrimethylammonium bromide) method is often employed to isolate high-molecular-weight DNA suitable for long-read sequencing.
- **Library Preparation and Sequencing:**
  - **PacBio:** DNA is sheared to the desired size range, and SMRTbell libraries are constructed. Sequencing is performed on a PacBio Sequel or similar platform to generate long reads.
  - **Hi-C:** Chromatin is fixed in situ, digested with a restriction enzyme, and the resulting sticky ends are ligated. The DNA is then purified, and libraries are prepared for Illumina sequencing.

## 2. Genome Assembly and Annotation:

- **De Novo Assembly:** Long reads from PacBio sequencing are used for initial contig assembly using software like Canu or FALCON.
- **Scaffolding:** Hi-C data is then used to order and orient the assembled contigs into chromosome-level scaffolds using tools such as 3D-DNA or Juicer.
- **Gene Prediction:** Protein-coding genes are predicted using a combination of ab initio prediction (e.g., AUGUSTUS), homology-based evidence from related species, and transcriptomic data (RNA-Seq).

## 3. RNA Extraction and Transcriptome Sequencing (RNA-Seq):

- **Tissue Collection:** Tissues from different organs (e.g., roots, stems, leaves, flowers) and developmental stages are collected and immediately frozen in liquid nitrogen.<sup>[7]</sup>
- **RNA Isolation:** Total RNA is extracted using a TRIzol-based method or commercial kits, followed by DNase treatment to remove genomic DNA contamination.
- **Library Construction and Sequencing:** mRNA is enriched using oligo(dT) beads, fragmented, and reverse-transcribed into cDNA. Sequencing libraries are then prepared and sequenced

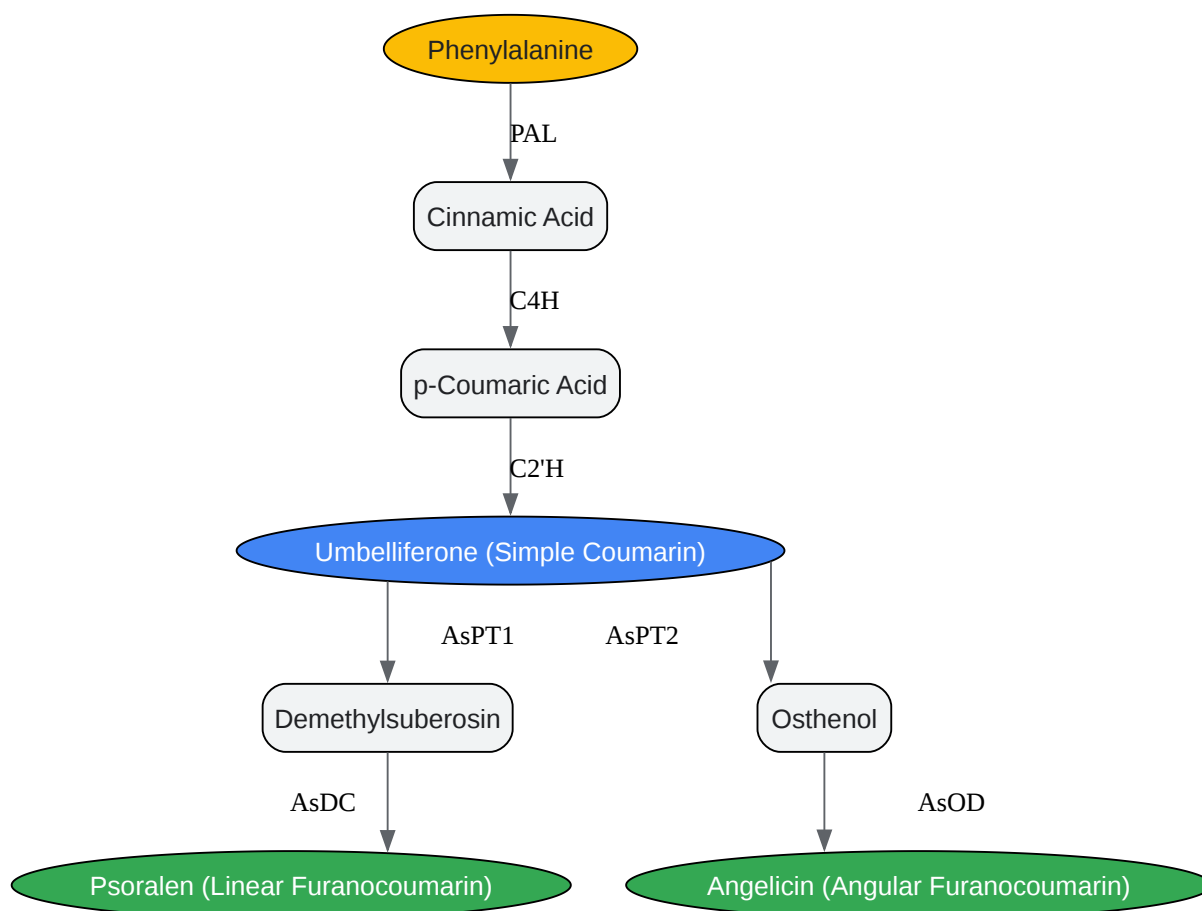
on an Illumina platform.

#### 4. Metabolomic Analysis:

- Extraction: Metabolites are extracted from ground plant tissues using a suitable solvent system (e.g., methanol/water).
- Analysis: The extracts are analyzed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify known and unknown metabolites.

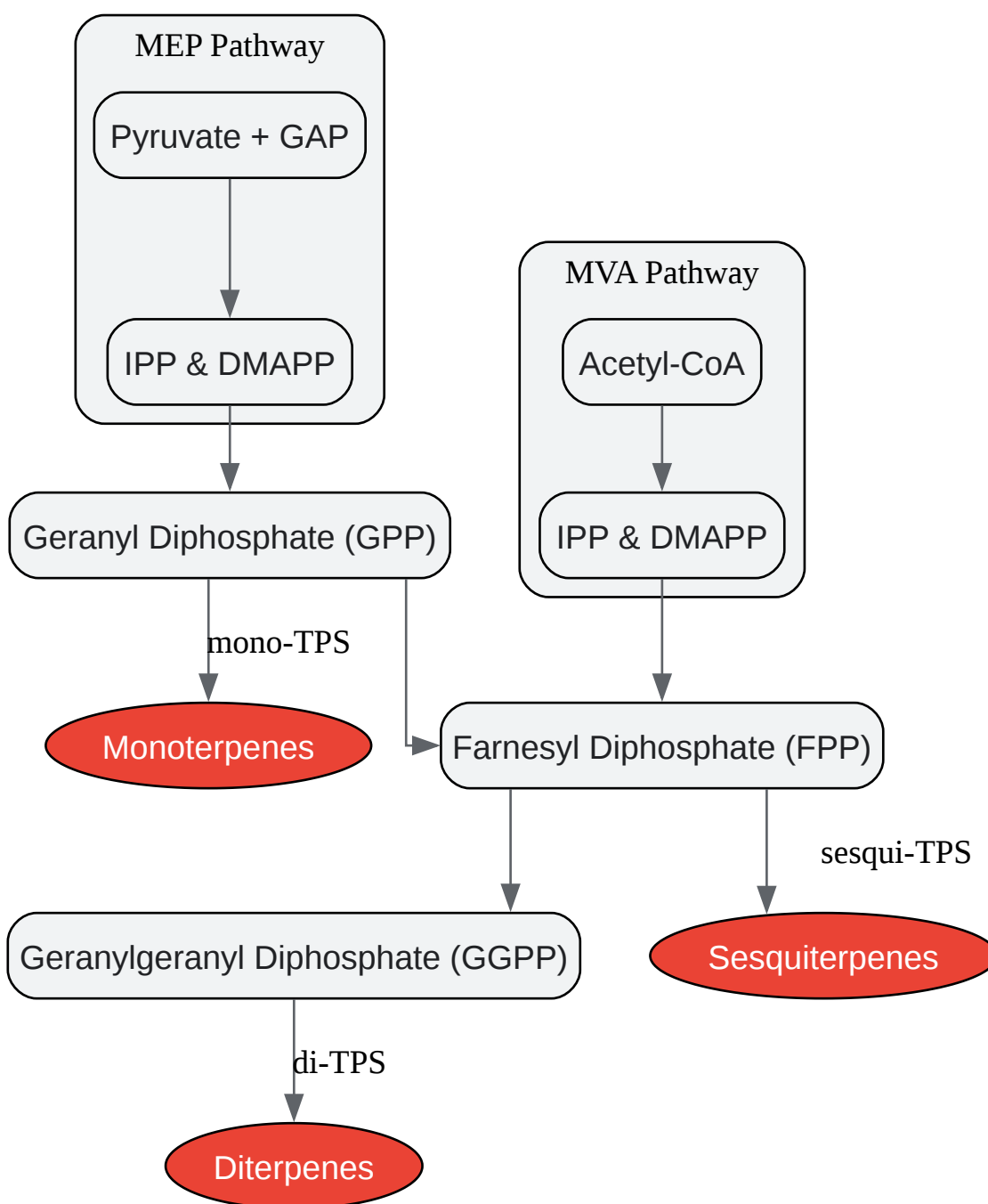
## Visualizing Key Biosynthetic Pathways

The integration of genomic and transcriptomic data allows for the reconstruction of detailed biosynthetic pathways. Below are representations of the furanocoumarin and terpenoid biosynthetic pathways, highlighting key enzymatic steps.



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Figure 2: Simplified Furanocoumarin Biosynthetic Pathway. This diagram shows the key enzymatic steps from phenylalanine to the formation of the core linear and angular furanocoumarin skeletons in *Angelica sinensis*.



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Figure 3: Overview of Terpenoid Biosynthesis. This diagram illustrates the central role of the MEP and MVA pathways in producing precursors for different classes of terpenoids, which are then synthesized by various terpene synthases (TPS).

## Conclusion



The application of comparative genomics and integrated multi-omics approaches has significantly advanced our understanding of the biosynthesis of medicinally important compounds in Angelica species. The availability of high-quality genome assemblies serves as a fundamental resource for gene discovery and functional characterization. By comparing the genomic and transcriptomic landscapes of different Angelica species, researchers can identify key evolutionary divergences and conserved mechanisms underlying their unique chemical profiles. This knowledge is crucial for the metabolic engineering of these plants and the development of novel therapeutic agents.

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